

Comprehensive Spectroscopic Characterization of Paliperidone Z-Oxime

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Compound of Interest

Compound Name: Paliperidone Z-Oxime

Cat. No.: B14089207

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Executive Summary

Paliperidone Z-Oxime (CAS: 1388021-47-3) is the Z-isomer of the oxime intermediate formed during the synthesis of Paliperidone (9-hydroxyrisperidone).[1][2] Chemically identified as (Z)-3-(2-{4-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, this compound represents the open-ring precursor prior to the base-catalyzed cyclization that forms the 1,2-benzisoxazole moiety characteristic of Paliperidone.[1]

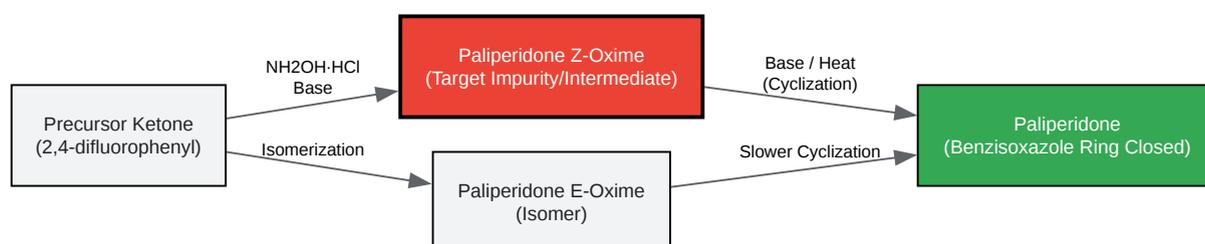
For drug development professionals, the accurate identification and quantification of this species are mandated by ICH Q3A/B guidelines. Distinguishing the Z-oxime from its E-isomer and the final cyclized drug is a critical quality attribute (CQA), as the stereochemistry of the oxime directly influences the kinetics and yield of the subsequent cyclization step.

Chemical Identity & Structural Logic[1][2]

Attribute	Detail
Common Name	Paliperidone Z-Oxime
IUPAC Name	3-[2-[4-[(Z)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
CAS Number	1388021-47-3
Molecular Formula	C ₂₃ H ₂₈ F ₂ N ₄ O ₃
Molecular Weight	446.49 g/mol
Structural Class	Pyridopyrimidinone / Oxime / Fluorinated Phenyl
Key Functionality	Oxime (C=N-OH), Secondary Alcohol (9-OH), Amide (Pyrimidinone)

Synthesis Pathway & Origin

The Z-Oxime arises from the oximation of the ketone precursor. The subsequent step involves a nucleophilic aromatic substitution (S_NAr) where the oxime oxygen attacks the ortho-fluorine to close the benzisoxazole ring.



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Figure 1: Synthetic origin of **Paliperidone Z-Oxime**.^{[3][4][5]} The Z-isomer is the geometric isomer capable of rapid cyclization or is in equilibrium with the E-isomer.^[1]

Spectroscopic Data: The Core Analysis

Mass Spectrometry (LC-MS/ESI)

Mass spectrometry provides the primary confirmation of molecular weight and fragmentation distinct from Paliperidone (MW 426.48).[1]

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).
- Parent Ion: The oxime is 20 Da higher than Paliperidone (addition of water elements during hydrolysis of the ring, or rather, the open form before HF elimination).
 - Paliperidone: $[M+H]^+ = 427.2$ [1]
 - **Paliperidone Z-Oxime**: $[M+H]^+ = 447.2$ [1]

Ion (m/z)	Assignment	Mechanistic Insight
447.2	$[M+H]^+$	Protonated molecular ion.[1] Confirms formula $C_{23}H_{28}F_2N_4O_3$. [6]
429.2	$[M+H - H_2O]^+$	Loss of water from the 9-hydroxy group or oxime dehydration.[1]
238.1	Fragment	Characteristic cleavage of the ethyl-piperidine linker.
192.1	Fragment	9-hydroxy-2-methyl-pyridopyrimidinone moiety.[1][7][6]

Diagnostic Utility: The mass shift of +20 Da relative to Paliperidone is the first indicator of the uncyclized oxime species.

Infrared Spectroscopy (FT-IR)

IR is crucial for distinguishing the open oxime form from the cyclized benzisoxazole.

Frequency (cm ⁻¹)	Vibration Mode	Diagnostic Note
3200–3400	O-H Stretch (Broad)	Overlap of the 9-OH (secondary alcohol) and the Oxime =N-OH.[1] Paliperidone only has the 9-OH.
1625–1640	C=N Stretch	Characteristic of the oxime linkage.
1660–1680	C=O Stretch	Amide carbonyl of the pyrimidinone ring (conserved in both).
1500–1600	Ar C=C Stretch	Aromatic ring breathing (2,4-difluorophenyl).[1]
~950	N-O Stretch	Specific to the oxime functionality.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for stereochemical assignment (Z vs E). The chemical environment of the protons on the piperidine ring adjacent to the oxime carbon is anisotropically affected by the oxime hydroxyl group.

¹H NMR (Proton) - 500 MHz, DMSO-d₆

Note: Chemical shifts are representative of the structural class and analogous oxime intermediates.[1]

Position	Shift (δ ppm)	Multiplicity	Assignment & Logic
Oxime OH	10.5 – 11.5	Singlet (br)	Diagnostic: The oxime hydroxyl proton. ^[1] Disappears with D ₂ O shake. Its shift varies significantly between Z and E due to H-bonding. ^[1]
Ar-H (Phenyl)	7.1 – 7.5	Multiplets	2,4-Difluorophenyl protons. ^[1] Distinct from the 6-fluorobenzisoxazole pattern in Paliperidone. ^{[1][8]}
Pyrimidinone Ar	6.0 – 8.0	Multiplets	Protons of the tetrahydro-pyridopyrimidinone bicyclic system. ^[1]
9-CH (Chiral)	~4.2	Multiplet	Proton at the chiral center (bearing the OH).
Piperidine-H	2.5 – 3.5	Multiplets	Stereo-Diagnostic: Protons at the C4 position of piperidine (alpha to the C=N bond) will show distinct shifts for Z vs E due to the shielding/deshielding cone of the oxime.
Methyl (2-Me)	~2.3	Singlet	Methyl group on the pyrimidinone ring. ^[1]

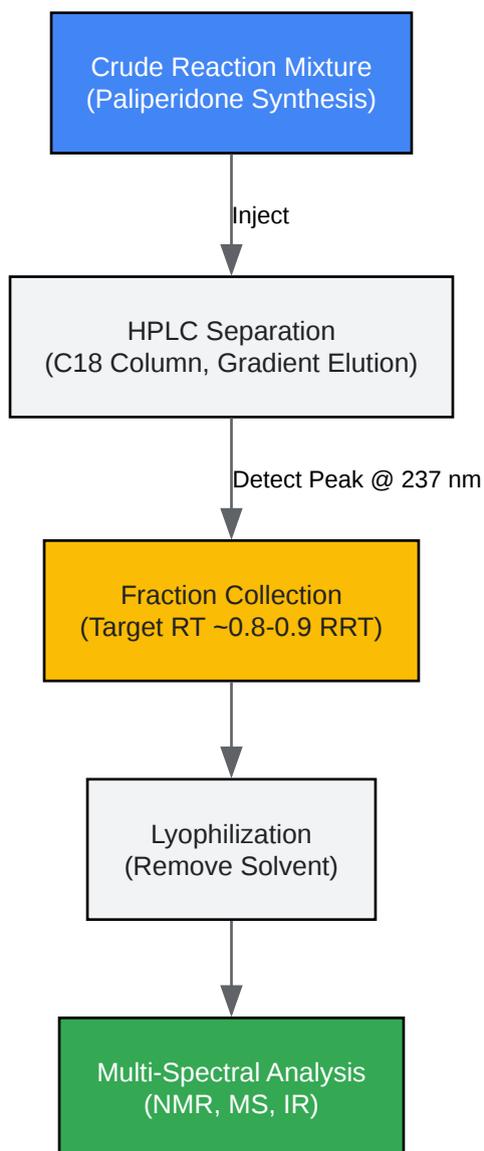
Differentiation: Z vs E Isomer

The Z-isomer (syn) typically exhibits a downfield shift for the protons spatially closer to the oxime oxygen lone pairs or hydroxyl group compared to the E-isomer.[9]

- NOESY Experiment: Strong NOE correlation between the Oxime-OH and the ortho-protons of the difluorophenyl ring (or the piperidine protons) confirms the spatial proximity, defining the Z/E configuration.

Experimental Protocol: Isolation & Analysis

To ensure scientific integrity, the following workflow describes the isolation and validation of the Z-Oxime impurity.



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Figure 2: Isolation workflow for **Paliperidone Z-Oxime** characterization.

Step-by-Step Methodology

- Sample Preparation: Dissolve crude Paliperidone intermediate (post-oximation, pre-cyclization) in Acetonitrile/Water (50:50).
- HPLC Separation:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 μ m).

- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 30 mins.
- Detection: UV at 237 nm (max absorption of the pyrimidinone).
- Identification: The Z-Oxime typically elutes before the E-isomer and the final Paliperidone product due to polarity differences (Oxime OH is more polar than the cyclized ether).
- Validation: Collect the peak fraction, lyophilize, and reconstitute in DMSO-d6 for NMR.

References & Authority

- USP Reference Standards: **Paliperidone Z-Oxime** (Pharmaceutical Analytical Impurity). Catalog No. 1A10530.[6] [1]
- Sigma-Aldrich: **Paliperidone Z-Oxime**. CAS 1388021-47-3.[1][2][6][3][10] [1]
- Chemicea: **Paliperidone Z-Oxime** Impurity Standard. [1]
- PubChem: Paliperidone Structural Data & Related Compounds. [1]
- BenchChem: Spectroscopic Fingerprints of Oxime Ester Isomers. [1]

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